Hidrosmina is a chemical compound primarily used in the treatment of chronic venous insufficiency and related conditions. It is classified as a phlebotonic agent, which means it enhances venous tone and improves venous circulation. The compound is derived from natural sources and has been studied for its efficacy in reducing symptoms associated with venous disorders.
Hidrosmina is synthesized from natural flavonoids, specifically derived from plants known for their venotonic properties. It is often included in formulations that combine various active ingredients to enhance therapeutic effects against venous insufficiency.
Hidrosmina falls under the category of pharmaceutical agents and is classified as a venotonic. Its primary function is to improve venous circulation and reduce edema, making it beneficial for patients suffering from chronic venous diseases.
The synthesis of Hidrosmina typically involves the extraction of flavonoid compounds from plant materials, followed by chemical modifications to enhance its pharmacological properties. Various synthetic routes have been explored, including:
The synthesis process may involve high-performance liquid chromatography (HPLC) for purification and characterization of the compound. The specific synthetic pathways can vary significantly based on the desired purity and yield of Hidrosmina.
Hidrosmina's molecular structure consists of a flavonoid backbone with hydroxyl groups that contribute to its biological activity. The exact molecular formula and structure can vary based on the synthetic method employed but generally includes:
The structural analysis reveals key functional groups such as hydroxyl (-OH) groups that are essential for its interaction with biological systems. The presence of these groups enhances its solubility and bioavailability.
Hidrosmina can undergo various chemical reactions that affect its stability and efficacy, including:
The stability of Hidrosmina in different pH environments has been studied, indicating that it maintains efficacy in slightly acidic to neutral conditions, which are typical in biological systems.
The mechanism by which Hidrosmina exerts its therapeutic effects involves several processes:
Clinical studies have demonstrated that treatment with Hidrosmina results in significant reductions in edema and improvements in patient-reported outcomes related to venous health.
Relevant analyses indicate that Hidrosmina maintains its structural integrity under standard pharmaceutical processing conditions.
Hidrosmina is primarily used in the treatment of:
Recent clinical trials have provided moderate-quality evidence supporting the use of Hidrosmina for reducing edema compared to placebo treatments . Its inclusion in combination therapies with other venotonics enhances its therapeutic profile, making it a valuable component in managing venous disorders .
The evolution of hidrosmina is rooted in the mid-20th century exploration of plant-derived flavonoids. Initial research focused on naturally occurring compounds like rutin (from buckwheat) and diosmin (from citrus species), which demonstrated venotonic properties but suffered from significant pharmacokinetic limitations, including low oral absorption and extensive first-pass metabolism [4] [7]. Diosmin emerged as a lead compound in the 1980s for venous disorders, but its clinical effects were constrained by variable bioavailability.
The development of hidrosmina in the late 1980s/early 1990s represented a strategic molecular optimization effort. Chemists at FAES Farma (Spain) introduced a hydroxyethyl group (–CH₂CH₂OH) at the C-5 position of the diosmin scaffold (forming 5-O-beta-hydroxyethyl diosmin), enhancing both water solubility and metabolic stability [10]. This modification marked a transition from crude plant extracts to precisely engineered flavonoid derivatives with improved pharmaceutical properties. The compound received regulatory approval in multiple countries under brand names including Venosmil® and Venolep®, specifically indicated for symptoms of chronic venous insufficiency [8] [10].
Table 1: Evolution of Key Therapeutic Flavonoids
Compound | Source/Type | Era of Development | Limitations Addressed by Hidrosmina |
---|---|---|---|
Rutin | Natural (buckwheat) | 1940s-1950s | Low bioavailability; instability in GI tract |
Diosmin | Natural (citrus) | 1980s | Variable absorption; moderate efficacy |
Troxerutin | Semi-synthetic | 1990s | Limited vascular permeability reduction |
Hidrosmina | Synthetic | 1990s | Enhanced solubility and metabolic stability |
Hidrosmina is formally classified under the Anatomical Therapeutic Chemical (ATC) system as C05CA05 – denoting its status as a capillary stabilizing agent within the broader category of vasoprotectives (C05C) [5] [8]. This classification specifically groups it with bioflavonoids that target microvascular integrity rather than larger venous or arterial vessels. The ATC framework distinguishes it from:
Mechanistically, hidrosmina exerts multifaceted effects on the vascular system:
Preclinical evidence demonstrates its therapeutic potential beyond primary indications, particularly in diabetic vasculopathy. In db/db mice (type 2 diabetes model), 16-week hidrosmina administration (600 mg/kg/day) restored endothelial-dependent vasodilation in aortic and mesenteric arteries without affecting vascular structure [1] [3]. Similarly, in streptozotocin-induced type 1 diabetic mice, it reduced atherosclerotic lesion area by approximately 40% and improved plaque stability markers [3].
Table 2: Key Pharmacodynamic Effects of Hidrosmina in Preclinical Models
Effect Category | Specific Mechanism | Experimental Evidence |
---|---|---|
Vascular Function | ↑ eNOS activation & NO production | Blocked by NOS inhibition in isolated vessels [1] |
Oxidative Stress | ↓ ROS generation; ↑ antioxidant defenses | Reduced aortic 8OHdG and 3-nitrotyrosine [3] |
Inflammation | ↓ TNF-α, IL-1β, COX-2 expression | Suppressed hyperglycemia-induced VCAM-1 in VSMCs [1] |
Atherosclerosis | ↓ Plaque size; ↑ collagen/fibrous cap | 37% reduction in aortic lesion area in diabetic mice [3] |
Hidrosmina (chemical formula: C~30~H~36~O~16~; molecular weight: 652.6 g/mol) features a sophisticated molecular architecture that strategically optimizes the natural diosmin scaffold [8] [10]. The compound consists of three key domains:
The critical distinction from its natural analog diosmin resides in the C-5 hydroxyethylation. This modification profoundly alters physicochemical behavior:
Structural comparisons reveal its intermediate position between simpler flavonoid glycosides and complex homoisoflavonoids. Unlike homoisoflavonoids (e.g., brazilin or caesalpin) that feature a 16-carbon skeleton with an additional methylene unit between B and C rings, hidrosmina retains the classical flavonoid configuration while achieving targeted modifications at critical positions [9]. Its disaccharide moiety contributes to target specificity, as evidenced by studies showing that enzymatic deglycosylation significantly reduces vascular protective effects [1].
Table 3: Structural Comparison of Hidrosmina with Related Flavonoids
Structural Feature | Hidrosmina | Diosmin | Rutoside (Rutin) |
---|---|---|---|
Aglycone | Diosmetin | Diosmetin | Quercetin |
Glycosidation Position | C-7 (rutinose) | C-7 (rutinose) | C-3 (rutinose) |
C-5 Substitution | –O–CH~2~CH~2~OH | –OH | –OH |
C-4' Substitution | –O–CH~3~ or –O–CH~2~CH~2~OH | –OCH~3~ | –OH |
Molecular Weight (g/mol) | 652.6 | 608.5 | 610.5 |
Spectral Signature (UV-Vis) | λ~max~ = 345 nm | λ~max~ = 345 nm | λ~max~ = 355 nm |
The compound's three-dimensional configuration features significant stereochemical complexity, with multiple chiral centers in the sugar moiety. Nuclear Magnetic Resonance (NMR) analyses confirm the α-configuration of the rhamnose C-1'' anomeric proton (δ 5.1 ppm, J = 2 Hz) and β-configuration of glucose C-1' (δ 4.9 ppm, J = 7.5 Hz) [8]. This precise spatial arrangement facilitates target engagement with vascular receptors while resisting non-specific enzymatic degradation – a key advantage over earlier generation flavonoids.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4